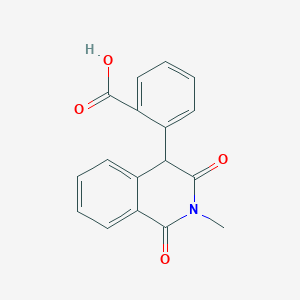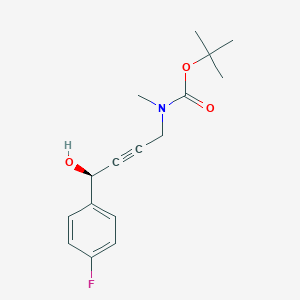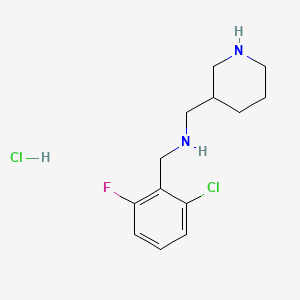
Quinoline, 8-(2-(phenylthio)ethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 8-(2-(phenylthio)ethylthio)- is a heterocyclic aromatic organic compound with the molecular formula C17H15NS2. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of the phenylthio and ethylthio groups in its structure imparts unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 8-(2-(phenylthio)ethylthio)-, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline and α-methylene ketones as starting materials. The reaction is catalyzed by acids or bases and often requires heating .
Another method involves the use of α,β-unsaturated aldehydes, which undergo cyclization reactions to form the quinoline core . Catalysts such as Lewis acids or transition metals can be employed to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are increasingly being adopted to make the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 8-(2-(phenylthio)ethylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield hydrogenated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Hydrogenated quinoline derivatives
Substitution: Alkylated or arylated quinoline derivatives
Aplicaciones Científicas De Investigación
Quinoline, 8-(2-(phenylthio)ethylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Quinoline, 8-(2-(phenylthio)ethylthio)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Quinoline, 8-(2-(phenylthio)ethylthio)- can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Ciprofloxacin: An antibiotic that also contains a quinoline moiety but with a fluorine atom and a piperazine ring.
Primaquine: Another antimalarial drug with a quinoline structure but different side chains.
Uniqueness
The presence of the phenylthio and ethylthio groups in Quinoline, 8-(2-(phenylthio)ethylthio)- imparts unique chemical properties, making it a valuable compound for research and industrial applications. Its distinct structure allows for specific interactions with biological targets, enhancing its potential as a therapeutic agent .
Conclusion
Quinoline, 8-(2-(phenylthio)ethylthio)- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it an important subject of study for developing new therapeutic agents and industrial applications.
Propiedades
Número CAS |
71314-97-1 |
|---|---|
Fórmula molecular |
C17H15NS2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
8-(2-phenylsulfanylethylsulfanyl)quinoline |
InChI |
InChI=1S/C17H15NS2/c1-2-8-15(9-3-1)19-12-13-20-16-10-4-6-14-7-5-11-18-17(14)16/h1-11H,12-13H2 |
Clave InChI |
MJLUZWZOKQEWIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCSC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)

![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)
![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)






![4-Chloro-3-ethyl-1-(3-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11835842.png)

